Cas no 69306-85-0 (Butanoic acid,3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl ester)

69306-85-0 structure
Nome do Produto:Butanoic acid,3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl ester
Butanoic acid,3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl ester Propriedades químicas e físicas
Nomes e Identificadores
-
- Butanoic acid,3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl ester
- [3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl] butanoate
- 3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl butyrate
- 3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-8-yl butanoate
- LMPK12113170
- JMA5THP22N
- 69306-85-0
- EINECS 273-964-5
- Herbacetin 7,4'-dimethyl ether 8-butyrate
- NS00036828
- Butanoic acid, 3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl ester
- NSC363989
- NA-1(FLAVONE,5-DIHYDROXY,7,4'-DIMETHOXY DERIV)
- DTXSID30219365
- NSC 363989
- 3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-8-yl butyrate
- FLAVONE,5-DIHYDROXY-7,4'DIMETHOXY-8-BUTYRLYOXY
- NSC-363989
-
- Inchi: InChI=1S/C21H20O8/c1-4-5-15(23)28-20-14(27-3)10-13(22)16-17(24)18(25)19(29-21(16)20)11-6-8-12(26-2)9-7-11/h6-10,22,25H,4-5H2,1-3H3
- Chave InChI: ZRKHWLRSNPTLPH-UHFFFAOYSA-N
- SMILES: CCCC(=O)OC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)OC
Propriedades Computadas
- Massa Exacta: 400.1158
- Massa monoisotópica: 400.116
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 8
- Contagem de Átomos Pesados: 29
- Contagem de Ligações Rotativas: 7
- Complexidade: 637
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 112A^2
- XLogP3: 3.8
Propriedades Experimentais
- Densidade: 1.374
- Ponto de ebulição: 594.3°C at 760 mmHg
- Ponto de Flash: 208.9°C
- Índice de Refracção: 1.614
- PSA: 111.52
- LogP: 3.59390
Butanoic acid,3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl ester Literatura Relacionada
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
69306-85-0 (Butanoic acid,3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl ester) Produtos relacionados
- 14397-69-4(4H-1-Benzopyran-4-one,5,7-bis(acetyloxy)-2-[4-(acetyloxy)-3-methoxyphenyl]-3,6-dimethoxy-)
- 479-91-4(Casticin)
- 1486-69-7(4-(5,7-Diacetoxy-3-methoxy-4-oxo-4H-chromen-2-yl)-1,2-phenylene diacetate)
- 17313-52-9(Centaureidin)
- 10173-01-0(Jaceidin)
- 480-19-3(Isorhamnetin)
- 2770534-73-9(tert-butyl N-(2-formyl-4,5-dimethylphenyl)carbamate)
- 1240256-95-4(2-Fluoro-4-(trifluoromethoxy)phenylacetic acid)
- 1904305-52-7(N-(2H-1,3-benzodioxol-5-yl)methyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide)
- 909849-02-1([6-[4-(Trifluoromethoxy)phenoxy]pyridin-3-yl]boronic acid)
Fornecedores recomendados
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Wuhan brilliant Technology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
